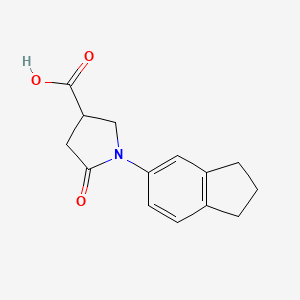

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(2,3-Dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 923106-38-1) is an organic compound with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.28 g/mol . Its structure comprises a 5-oxopyrrolidine-3-carboxylic acid backbone substituted with a 2,3-dihydro-1H-inden-5-yl group. The compound is commercially available as a powder and is classified under life science research materials, though safety data remain undisclosed .

Key structural features include:

- Pyrrolidinone ring: A five-membered lactam ring with a ketone group at position 3.

- Carboxylic acid moiety: Enhances solubility in polar solvents and enables derivatization (e.g., amide formation).

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-7-11(14(17)18)8-15(13)12-5-4-9-2-1-3-10(9)6-12/h4-6,11H,1-3,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBRLZFVUAVGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N3CC(CC3=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit promising antimicrobial properties. For instance, compounds structurally related to 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid have been tested against multidrug-resistant pathogens, showing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cells. For example, modifications to the core structure have resulted in compounds demonstrating cytotoxic effects against A549 human lung cancer cell lines .

Antioxidant Activity

Research has identified several derivatives of 5-oxopyrrolidine-3-carboxylic acid that possess antioxidant properties. These compounds have been shown to scavenge free radicals effectively and exhibit reducing power comparable to established antioxidants like ascorbic acid .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can be tailored to produce specific derivatives with enhanced biological activities. The synthetic pathways often include reactions with different substituents to optimize the compound's efficacy against targeted pathogens or cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes structural analogs of 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid and their properties:

Key Observations:

- Substituent Position : The indenyl group’s position (5-yl vs. 2-yl) alters steric and electronic properties. The 5-yl substitution in the target compound may favor planar interactions, whereas 2-yl substitution introduces steric hindrance .

- Functional Groups : Chloro and hydroxyl substituents (e.g., in 1-(5-chloro-2-hydroxyphenyl)- derivatives) significantly enhance antioxidant activity, as demonstrated by DPPH radical scavenging assays (1.5× ascorbic acid activity) .

Target Compound:

However, analogous compounds are synthesized via:

- Condensation reactions : E.g., coupling indenyl amines with itaconic acid derivatives .

- Cyclization: Formation of the pyrrolidinone ring using ketone precursors .

Analogs:

- 1-(5-Chloro-2-hydroxyphenyl)- derivatives : Synthesized via refluxing with urea or hydrazine hydrate, followed by cyclization with heterocyclic moieties (e.g., thiazole) .

- Chlorinated derivatives : Produced via HCl/H₂O₂-mediated halogenation of parent compounds .

- Heterocyclic hybrids : Microwave-assisted reactions for rapid heterocycle attachment (e.g., imidazopyridine) .

Biological Activity

1-(2,3-Dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 923106-38-1) is a compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol. This compound has garnered interest in various biological studies due to its potential antimicrobial and anticancer properties. This article delves into its biological activities, synthesizing findings from multiple research studies.

The chemical structure of this compound can be represented using various notations:

| Property | Value |

|---|---|

| Chemical Formula | C14H15NO3 |

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 16228632 |

| MDL No. | MFCD08445224 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. In particular, research focusing on related pyrrolidine derivatives has shown promising results against various Gram-positive bacteria and fungal pathogens. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated significant antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii .

Key Findings:

- Structure Activity Relationship (SAR): The antimicrobial efficacy was found to be structure-dependent, indicating that modifications to the core structure could enhance activity against specific pathogens.

Anticancer Activity

In vitro studies have also assessed the anticancer properties of this compound. Notably, related compounds were tested in human lung cancer cell lines (A549) and exhibited cytotoxic effects. The findings suggest that these compounds could serve as potential leads for developing new anticancer agents .

Case Study:

A study involving a series of pyrrolidine derivatives reported that certain modifications led to increased cytotoxicity in A549 cells, suggesting that the introduction of specific functional groups could enhance anticancer activity .

Research Findings Summary

Research has consistently shown that this compound and its derivatives possess significant biological activities. Below is a summary table of key findings from recent studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodology : Multi-step synthesis involving nitration, alkylation, and reduction is common for analogous pyrrolidine derivatives. For example, nitration of heterocyclic precursors (e.g., imidazopyridinones) followed by alkylation with diethyl sulfate or benzyl halides can introduce substituents. Subsequent reduction with catalytic hydrogenation or sodium borohydride yields intermediates, which are then coupled with itaconic acid or similar reagents to form the pyrrolidine-carboxylic acid scaffold . Reaction conditions (temperature: 60–100°C; solvents: THF, methanol) must be tightly controlled to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and stereochemistry.

- HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% typical for research-grade material).

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology :

- Solubility: Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 7.4) for biological assays. Limited solubility in non-polar solvents (hexane, ether) is expected due to the carboxylic acid group.

- Stability: Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis. Monitor degradation via TLC or HPLC over time .

Advanced Research Questions

Q. How can reaction yields be improved for the alkylation step in the synthesis of analogous pyrrolidine derivatives?

- Methodology :

- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent per mole of substrate).

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Conduct reactions under microwave irradiation (50–100 W, 80°C) to reduce reaction time and improve selectivity .

Q. What strategies are effective for resolving conflicting spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodology :

- Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts and compare with experimental data.

- Validate ambiguous peaks via 2D NMR (COSY, HSQC, HMBC) to assign coupling networks and confirm substituent positions.

- Cross-reference with structurally similar compounds (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid) to identify systematic deviations .

Q. How can the biological activity of this compound be systematically explored in enzyme inhibition assays?

- Methodology :

- Target selection : Prioritize enzymes with active sites compatible with the pyrrolidone-carboxylic acid motif (e.g., proteases, kinases).

- Assay design : Use fluorescence-based (FRET) or colorimetric (e.g., Ellman’s reagent) assays to measure IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate via dose-response curves.

- Data interpretation : Apply nonlinear regression analysis (GraphPad Prism) to calculate inhibition constants (Kᵢ) and assess competitive/non-competitive binding .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- Methodology :

- Use SwissADME or pkCSM to estimate LogP (lipophilicity), BBB permeability, and CYP450 interactions.

- Perform molecular docking (AutoDock Vina) to model interactions with drug targets (e.g., COX-2, EGFR).

- Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodology :

- Re-evaluate experimental conditions (e.g., cell line variability, assay sensitivity).

- Confirm compound identity and purity via orthogonal methods (e.g., LC-MS vs. NMR).

- Perform meta-analysis of existing literature to identify confounding factors (e.g., solvent effects, enantiomeric purity) .

Q. What are common pitfalls in optimizing the stereochemistry of the pyrrolidine ring during synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.